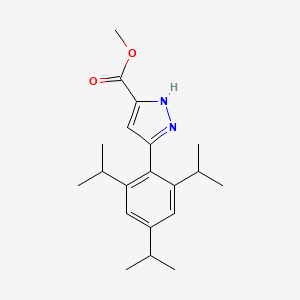
5-(2,4,6-Triisopropylphenyl)-1H-pyrazole-3-carboxylic acid methyl ester
Vue d'ensemble
Description
The compound you mentioned seems to be a complex organic molecule. It appears to contain a pyrazole ring, which is a type of aromatic organic compound. The “5-(2,4,6-Triisopropylphenyl)” part suggests that a phenyl ring with three isopropyl groups attached is connected to the 5-position of the pyrazole ring. The “1H” indicates that there is one hydrogen connected to the nitrogen in the 1-position of the pyrazole ring. The “3-carboxylic acid methyl ester” part suggests that a carboxylic acid methyl ester functional group is attached to the 3-position of the pyrazole ring .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyrazole ring, the introduction of the triisopropylphenyl group, and the formation of the carboxylic acid methyl ester group. The exact methods would depend on the specific reactions used .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The pyrazole ring is a five-membered ring with two nitrogen atoms, which would contribute to the compound’s reactivity. The triisopropylphenyl group would add significant bulk to the molecule, and the carboxylic acid methyl ester group would likely make the compound polar .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. The pyrazole ring might be able to participate in reactions with electrophiles or nucleophiles. The ester group could potentially be hydrolyzed under acidic or basic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. The presence of the polar carboxylic acid methyl ester group might make it somewhat soluble in polar solvents, while the large triisopropylphenyl group might make it more soluble in nonpolar solvents .Applications De Recherche Scientifique
Synthesis and Biological Activity
- Research involving the synthesis of comenic acid derivatives containing isoxazole and isothiazole moieties has shown a synergistic effect when these compounds are used in mixtures with antitumor drugs, indicating potential applications in chemotherapy (Kletskov et al., 2018).
Molecular Structure and Characterization
- The regiospecific synthesis of certain pyrazole derivatives, including their molecular structure determination through single-crystal X-ray analysis, highlights the importance of structural characterization in developing compounds with precise biological activities (Kumarasinghe et al., 2009).
Catalytic Applications
- Sulfuric acid ([3-(3-silicapropyl)sulfanyl]propyl)ester has been used as a recyclable catalyst for the synthesis of bis(pyrazolones), demonstrating the role of pyrazole derivatives in facilitating chemical transformations (Tayebi et al., 2011).
Anti-inflammatory and Analgesic Activities
- A series of 5-substituted-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl esters were synthesized and showed significant analgesic and anti-inflammatory activities, suggesting potential for developing new therapeutic agents (Gokulan et al., 2012).
Anticancer and Enzyme Inhibition
- Novel pyrazolopyrimidines derivatives were synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities, indicating the potential for creating targeted therapies (Rahmouni et al., 2016).
Corrosion Inhibition
- Pyrazole derivatives have been studied as corrosion inhibitors for steel in hydrochloric acid, showcasing the chemical versatility of these compounds beyond biological applications (Herrag et al., 2007).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
methyl 3-[2,4,6-tri(propan-2-yl)phenyl]-1H-pyrazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O2/c1-11(2)14-8-15(12(3)4)19(16(9-14)13(5)6)17-10-18(22-21-17)20(23)24-7/h8-13H,1-7H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTUYUFDMDGNVMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)C2=NNC(=C2)C(=O)OC)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,4,6-Triisopropylphenyl)-1H-pyrazole-3-carboxylic acid methyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




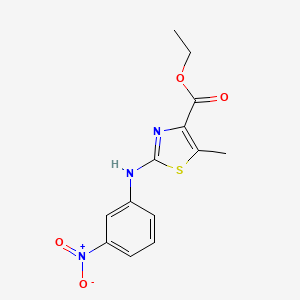
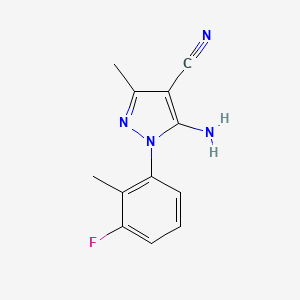
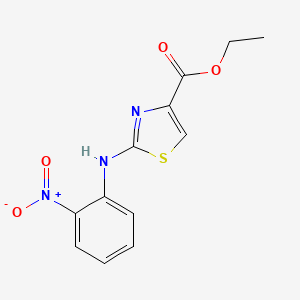


![6-N-Boc-2,6-diazabicyclo[3.2.1]octane](/img/structure/B1415434.png)
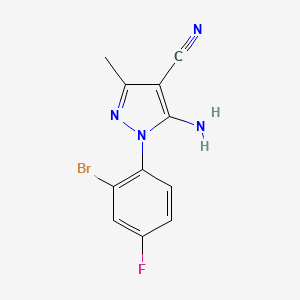

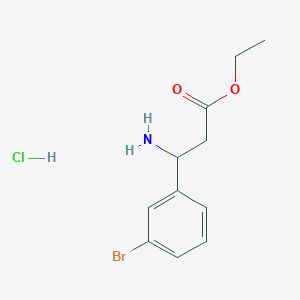

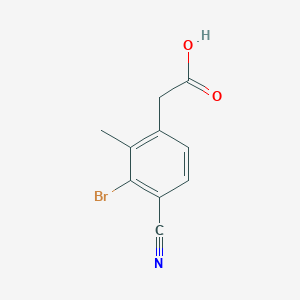
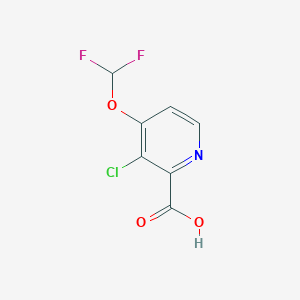
![5-Amino-1-(2,3-dihydrobenzo[1,4]dioxin-6-yl)-3-methyl-1H-pyrazole-4-carbonitrile](/img/structure/B1415446.png)